molecular formula C21H19ClN2O3S B2639914 N1-(3-chloro-2-methylphenyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide CAS No. 2034347-15-2

N1-(3-chloro-2-methylphenyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide

Cat. No. B2639914
M. Wt: 414.9
InChI Key: VRDJKWQVAQUZSA-UHFFFAOYSA-N
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Description

This compound is a type of benzamide , which is a class of compounds containing a carboxamido substituent attached to a benzene ring . Benzamides are used in a wide range of applications, from the synthesis of other organic compounds to potential therapeutic uses .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzamides can undergo a variety of reactions. For example, they can react with Grignard reagents to form ketones, and they can be reduced to amines .

Scientific Research Applications

Optically Active Binuclear Diorganotin Compounds

Research on optically active binuclear diorganotin compounds derived from an oxalamide suggests applications in the synthesis of complex organometallic frameworks with potential utility in catalysis and material science (V. Jiménez‐Pérez et al., 2006). These compounds exhibit unique structural properties, including planar pentacyclic frameworks and intramolecular hydrogen bonding, which could inform the design and synthesis of novel materials.

Novel Synthetic Approaches for Di- and Mono-Oxalamides

The development of novel one-pot synthetic approaches for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides demonstrates the versatility of oxalamide chemistry in producing a wide range of derivatives (V. Mamedov et al., 2016). This methodology could potentially be applied to the synthesis and modification of the compound , offering pathways to explore its chemical reactivity and potential applications.

Promotion of Antiferromagnetic Exchange in Copper(II) Complexes

Research into the promotion of antiferromagnetic exchange interactions in multinuclear copper(II) complexes via fused oxamato/oxamidato ligands highlights the potential of oxalamide derivatives in the field of molecular magnetism (Saddam Weheabby et al., 2018). The findings suggest applications in designing new magnetic materials with tailored properties.

Synthesis and Antimicrobial Evaluation of Thiophene Derivatives

The synthesis and antimicrobial evaluation of tetra-substituted thiophene derivatives reveal the bioactive potential of thiophene-containing compounds (Pravinkumar N. Sable et al., 2014). Given the structural similarity, exploring the antimicrobial properties of the compound could be a fruitful area of research.

Safety And Hazards

The safety and hazards of this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a therapeutic agent, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials .

properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S/c1-13-17(22)3-2-4-18(13)24-21(27)20(26)23-11-19(25)15-7-5-14(6-8-15)16-9-10-28-12-16/h2-10,12,19,25H,11H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDJKWQVAQUZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-2-methylphenyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide

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